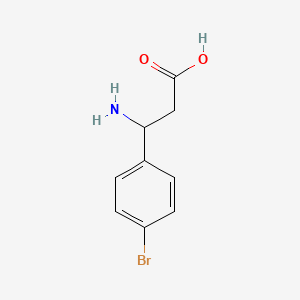
3-Amino-3-(4-bromophenyl)propanoic acid
Übersicht
Beschreibung
3-Amino-3-(4-bromophenyl)propanoic acid: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position
Wirkmechanismus
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a derivative of phenylalanine , it may interact with its targets in a similar manner to this amino acid. Phenylalanine is known to be involved in the synthesis of proteins and other important molecules in the body.
Biochemical Pathways
Given its structural similarity to phenylalanine, it may be involved in similar biochemical pathways, such as protein synthesis and the production of other bioactive molecules .
Biochemische Analyse
Biochemical Properties
3-Amino-3-(4-bromophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and, consequently, various metabolic pathways. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can lead to alterations in the catalytic activity of these enzymes, affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been found to inhibit certain dehydrogenases, leading to a decrease in their catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis in certain cell types. These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. This compound can be metabolized by aminotransferases and dehydrogenases, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its uptake and accumulation within cells. Once inside the cell, this compound can interact with various binding proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid typically begins with 4-bromobenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-3-(4-bromophenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(4-iodophenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 3-Amino-3-(4-bromophenyl)propanoic acid imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs.
- Reactivity: The bromine derivative is more reactive towards nucleophilic substitution than the chloro and fluoro derivatives due to the larger atomic radius and lower bond dissociation energy of the carbon-bromine bond.
- Applications: While all these compounds can be used in similar applications, the bromine derivative may offer advantages in specific synthetic routes due to its reactivity.
Eigenschaften
IUPAC Name |
3-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUYDUXPMAYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39773-47-2 | |
| Record name | 3-amino-3-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






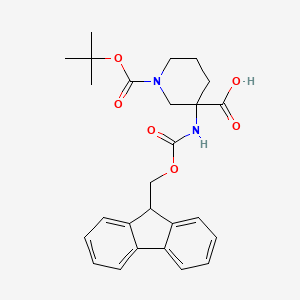
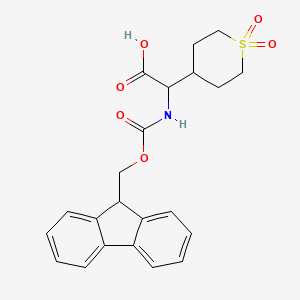
![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)

![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)
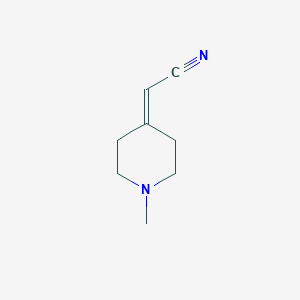
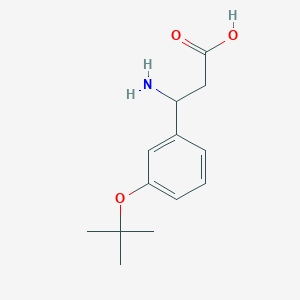
![2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)
